Cas no 672937-60-9 (2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole)

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole is a specialized phosphine ligand used in transition-metal-catalyzed reactions, particularly in cross-coupling and hydrogenation processes. Its sterically demanding dicyclohexylphosphino group enhances electron density at the metal center, improving catalytic activity and selectivity. The phenyl-pyrrole backbone contributes to stability and solubility in organic solvents, facilitating handling and reaction optimization. This ligand is particularly valuable in asymmetric synthesis due to its ability to induce chiral environments, making it useful for producing enantiomerically enriched compounds. Its robust performance under various conditions makes it a preferred choice for researchers in homogeneous catalysis and organometallic chemistry.
2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole structure
672937-60-9 structure
商品名:2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole
CAS番号:672937-60-9
MF:C22H30NP
メガワット:339.4541
MDL:MFCD05861613
CID:965738
PubChem ID:329760452

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole 化学的及び物理的性質

名前と識別子

    • 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole
    • dicyclohexyl-(1-phenylpyrrol-2-yl)phosphane
    • cataCXium® PCy
    • 2-(Dicyclohexylphosphanyl)-1-phenyl-1H-pyrrole
    • C22H30NP
    • MFCD05861613
    • 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole, 95%
    • N-Phenyl-2-(dicyclohexylphosphino)pyrrole
    • BP-12240
    • XBB93760
    • 672937-60-9
    • N-Phenyl-2-(dicyclohexylphosphino)pyrrole,90%
    • DTXSID60478367
    • SCHEMBL289929
    • EN300-7471226
    • AKOS016000576
    • 2-(DICYCLOHEXYLPHOSPHANYL)-1-PHENYLPYRROLE
    • G73184
    • MDL: MFCD05861613
    • インチ: InChI=1S/C22H30NP/c1-4-11-19(12-5-1)23-18-10-17-22(23)24(20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1,4-5,10-12,17-18,20-21H,2-3,6-9,13-16H2
    • InChIKey: RVFZOTGUPNHVRA-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)N2C=CC=C2P(C3CCCCC3)C4CCCCC4

計算された属性

  • せいみつぶんしりょう: 339.21200
  • どういたいしつりょう: 339.211586959g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 348
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 4.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.8

じっけんとくせい

  • ゆうかいてん: 92°C
  • PSA: 18.52000
  • LogP: 6.24990
  • かんど: air sensitive

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
15-3610-2g
N-Phenyl-2-(dicyclohexylphosphino)pyrrole,90%[cataCXiumPCy]
672937-60-9 90%[cataCXiumPCy]
2g
3249.0CNY 2021-07-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N99120-1g
2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole
672937-60-9 90%
1g
¥1898.0 2024-07-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D139163-1g
2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole
672937-60-9 ≥95%
1g
¥1899.90 2023-09-03
Enamine
EN300-7471226-5.0g
2-(dicyclohexylphosphanyl)-1-phenyl-1H-pyrrole
672937-60-9 95.0%
5.0g
$760.0 2025-03-10
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
601206-5g
2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole
672937-60-9 90%
5g
¥7592.0 2024-07-19
AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd.
H65410-1g
672937-60-9 95%
1g
¥2610.0 2023-09-21
Enamine
EN300-7471226-1.0g
2-(dicyclohexylphosphanyl)-1-phenyl-1H-pyrrole
672937-60-9 95.0%
1.0g
$189.0 2025-03-10
BAI LING WEI Technology Co., Ltd.
15-3610-500mg
N-Phenyl-2-(dicyclohexylphosphino)pyrrole, 90% [cataCXium? PCy]
672937-60-9 90%
500mg
¥ 1245 2022-04-25
BAI LING WEI Technology Co., Ltd.
J3415-3610-500mg
2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole
672937-60-9 90%
500mg
¥1712 2023-11-24
Aaron
AR003FQ6-1g
2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole
672937-60-9 98%
1g
$179.00 2025-01-22

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole 関連文献

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrroleに関する追加情報

2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole: A Comprehensive Overview

The compound with CAS No 672937-60-9, known as 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole, is a highly specialized organic compound that has garnered significant attention in the fields of organometallic chemistry and catalysis. This compound is notable for its unique structure, which combines a pyrrole ring with a dicyclohexylphosphine group, making it a versatile ligand in various chemical reactions. The dicyclohexylphosphine moiety imparts steric bulk and electronic properties that are critical for its applications in catalytic systems, while the pyrrole ring provides additional functional groups for potential reactivity and coordination.

Recent studies have highlighted the role of 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole in transition metal-catalyzed reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The compound's ability to act as a chelating ligand has been exploited to enhance the efficiency and selectivity of these reactions. For instance, researchers have demonstrated that the use of this ligand can significantly improve the turnover numbers and substrate tolerance in palladium-catalyzed couplings, making it a valuable tool in organic synthesis.

Beyond its catalytic applications, 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole has also been investigated for its potential in materials science. Its unique electronic properties make it a candidate for use in phosphorescent materials and optoelectronic devices. Recent advancements in this area have focused on understanding the photophysical properties of this compound when incorporated into polymer frameworks, paving the way for its application in next-generation light-emitting diodes (LEDs) and solar cells.

The synthesis of 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole typically involves a multi-step process that begins with the preparation of the dicyclohexylphosphine precursor. This is followed by a coupling reaction with a substituted pyrrole derivative, often under mild conditions to preserve the sensitive phosphine group. Researchers have optimized these synthetic routes to achieve higher yields and better purity, ensuring that the compound is readily available for various applications.

In terms of structural characterization, modern analytical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the molecular geometry of 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole. These studies have revealed that the compound adopts a conformation where the dicyclohexylphosphine group is positioned to maximize steric hindrance around the metal center, which is crucial for its catalytic performance.

Looking ahead, the continued exploration of 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole is expected to yield further insights into its potential applications. Ongoing research is focusing on expanding its role in asymmetric catalysis, where its chiral environment could be harnessed to produce enantioselective products. Additionally, investigations into its stability under various reaction conditions are being conducted to broaden its applicability across different chemical processes.

In conclusion, 2-(Dicyclohexylphosphino)-1-phenyl-1H-pyrrole stands as a testament to the ingenuity of modern organometallic chemistry. Its unique combination of structural features and functional properties positions it as a key player in contemporary catalytic systems and materials science. As research continues to uncover new avenues for its application, this compound is poised to make significant contributions to both academic and industrial chemistry.

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